5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride
Description
5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride is a fluorinated sulfonyl derivative of pyridine. Its molecular formula is C₆H₃F₃NO₂S, with a molecular weight of 194.03 g/mol (for the sulfonyl fluoride variant) . The compound features a trifluoromethyl (-CF₃) group at the 5-position and a sulfonyl fluoride (-SO₂F) group at the 3-position of the pyridine ring. This structure confers high electrophilicity and stability, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis.
Sulfonyl fluorides are typically derived from sulfonyl chlorides via halogen exchange (e.g., using KF or other fluorinating agents).
The compound’s primary applications include:
- Chemical Synthesis: As a reactive intermediate for constructing sulfonamide linkages in drug discovery.
- Agrochemicals: Pyridine sulfonyl derivatives are key motifs in fungicides and herbicides .
- Biochemical Probes: Sulfonyl fluorides are utilized in activity-based protein profiling (ABPP) due to their selectivity toward serine hydrolases.
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)pyridine-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-5(3-11-2-4)14(10,12)13/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQMZGFTGYYRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-(trifluoromethyl)pyridine-3-sulfonyl chloride with a fluoride source, such as potassium fluoride (KF), in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common due to the stability of the -CF3 group.
Coupling Reactions: The pyridine ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride (KF), palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and more complex pyridine-based compounds, depending on the specific reaction and reagents used .
Scientific Research Applications
Applications in Agrochemicals
5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride plays a crucial role in the development of agrochemicals, particularly as an active ingredient in pesticides and herbicides:
- Pesticide Development : The trifluoromethyl group enhances the biological activity of pesticides, making them more effective against pests while potentially reducing the amount needed for application. For instance, compounds derived from this structure have shown superior pest control properties compared to traditional insecticides .
- Crop Protection Products : It serves as a key intermediate in the synthesis of various crop protection agents, including fluazinam, a potent fungicide that disrupts respiratory processes in target organisms .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is utilized for its unique properties:
- Drug Development : The compound is involved in synthesizing pharmaceutical intermediates that exhibit desirable biological activities. Its derivatives are currently undergoing clinical trials for various therapeutic applications .
- Biological Activity : The presence of fluorine atoms in the structure often leads to enhanced metabolic stability and bioavailability of drugs, making them more effective .
Case Studies and Research Findings
Several studies have documented the effectiveness and versatility of this compound:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the sulfonyl fluoride group can act as a reactive site for covalent modification of proteins . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Positional Isomers: 2-Sulfonyl vs. 3-Sulfonyl Derivatives
Key Differences :
- Reactivity : Sulfonyl chlorides (e.g., 2-sulfonyl chloride) are more reactive than sulfonyl fluorides in nucleophilic substitutions due to the weaker C-Cl bond .
- Stability : Sulfonyl fluorides exhibit superior hydrolytic stability, making them preferable for storage and prolonged reactions .
- Biological Activity : Positional isomers (2- vs. 3-sulfonyl) may target different enzymes. For example, pyridine-2-sulfonyl derivatives are often used in kinase inhibitors, while 3-sulfonyl variants are explored in SDH (succinate dehydrogenase) inhibitors .
Halogen Variants: Sulfonyl Chlorides vs. Fluorides
Key Differences :
- Chlorides are preferred for rapid sulfonylation reactions but require anhydrous conditions.
- Fluorides are less reactive but enable "click" chemistry applications (e.g., SuFEx reactions) .
Pyridine Derivatives with Trifluoromethyl and Heterocyclic Groups
1,3,4-Oxadiazole Thioether Derivatives ()
Comparison :
- Structural Complexity : Oxadiazole derivatives incorporate additional heterocycles (e.g., pyrazole), enhancing binding to fungal SDH enzymes .
- Activity : The oxadiazole thioether 5g shows fungicidal activity comparable to penthiopyrad but lacks the sulfonyl fluoride group, limiting its utility in covalent enzyme targeting.
Biological Activity
5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride (CAS No. 2168804-44-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications in various fields, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound contains a pyridine ring substituted with a trifluoromethyl group and a sulfonyl fluoride moiety. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl fluoride group can participate in nucleophilic substitution reactions, making it a versatile scaffold for drug development.
Antimicrobial Properties
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, derivatives of 5-(trifluoromethyl)pyridine have shown promising results against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Activity
Research has demonstrated that 5-(trifluoromethyl)pyridine derivatives possess anticancer properties. A study highlighted that these compounds can inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The trifluoromethyl group appears to play a crucial role in enhancing the binding affinity to target proteins involved in cancer progression.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonyl fluoride group can act as an electrophile, covalently modifying active site residues in enzymes, leading to inhibition.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Comparative Analysis
To understand the biological significance of this compound, it is essential to compare it with other similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition, receptor modulation |
| 5-Methylpyridine-3-sulfonyl fluoride | Moderate | Low | Non-specific interactions |
| 2-Fluoropyridine-3-sulfonyl fluoride | Low | Moderate | Receptor modulation |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various trifluoromethylpyridine derivatives, including this compound. Results indicated a significant reduction in tumor cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The study found that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of non-fluorinated analogs, highlighting the importance of the trifluoromethyl group in enhancing activity .
Synthesis and Applications
The synthesis of this compound typically involves:
- Formation of Trifluoromethylpyridine : This can be achieved through fluorination reactions using reagents like trifluoroacetic acid.
- Sulfonation : The introduction of the sulfonyl group is performed using sulfonyl chlorides under basic conditions.
This compound has applications not only in pharmaceuticals but also in agrochemicals, where it serves as an active ingredient for pest control due to its efficacy against various pests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
